

# Acute and Chronic Toxicity of Glyphosate-Isopropylammonium to Aquatic Organisms

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## Compound of Interest

Compound Name: *Glyphosate-isopropylammonium*

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Glyphosate, the active ingredient in many broad-spectrum herbicides, and its isopropylamine salt, can enter aquatic ecosystems through various pathways, including agricultural runoff and direct application for aquatic weed control.<sup>[1]</sup> The toxicity of glyphosate-based formulations is often higher than that of the active ingredient alone, largely attributed to the presence of surfactants such as polyoxyethylene amine (POEA).<sup>[2][3]</sup>

## Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of **glyphosate-isopropylammonium** and its formulations to a range of aquatic organisms.

Table 1: Acute Toxicity of **Glyphosate-Isopropylammonium** and Formulations to Aquatic Invertebrates

Species	Formulation	Endpoint	Value (mg/L)	Exposure Time	Reference
Daphnia magna	Glyphosate IPA	EC50	1.4 - 7.2	48 h	<a href="#">[4]</a>
Daphnia magna	Roundup®	EC50	3.7 - 10.6	48 h	<a href="#">[4]</a>
Daphnia magna	Glyphosate IPA	LC50	780	48 h	<a href="#">[5]</a>
Chironomus plumosus	Glyphosate IPA	LC50	55	48 h	<a href="#">[5]</a>
Pontastacus leptodactylus	Glyphosate IPA	LC50	59.715	96 h	<a href="#">[6]</a>

Table 2: Acute Toxicity of **Glyphosate-Isopropylammonium** and Formulations to Fish

Species	Formulation	Endpoint	Value (mg/L)	Exposure Time	Reference
Danio rerio (Zebrafish) embryos	Glyphosate	LD50	66.04	48 h	<a href="#">[4]</a> <a href="#">[7]</a>
Pimephales promelas (Fathead minnow)	Glyphosate IPA	LC50	84.9	96 h	<a href="#">[5]</a>
Lepomis macrochirus (Bluegill sunfish)	Glyphosate IPA	LC50	> 24	96 h	<a href="#">[5]</a>
Oncorhynchus mykiss (Rainbow trout)	Glyphosate IPA	LC50	> 1000	96 h	<a href="#">[8]</a>

Table 3: Toxicity of **Glyphosate-Isopropylammonium** and Formulations to Algae and Aquatic Plants

Species	Formulation	Endpoint	Value (mg/L)	Exposure Time	Reference
Selenastrum capricornutum	Glyphosate IPA	EC50	12.5	96 h	<a href="#">[5]</a>
Skeletonema costatum	Glyphosate IPA	EC50	0.85	96 h	<a href="#">[5]</a>
Myriophyllum aquaticum	Roundup®	IC50	0.22	-	<a href="#">[1]</a>
Lemna minor	Roundup®	EC50	46.9	-	<a href="#">[1]</a>

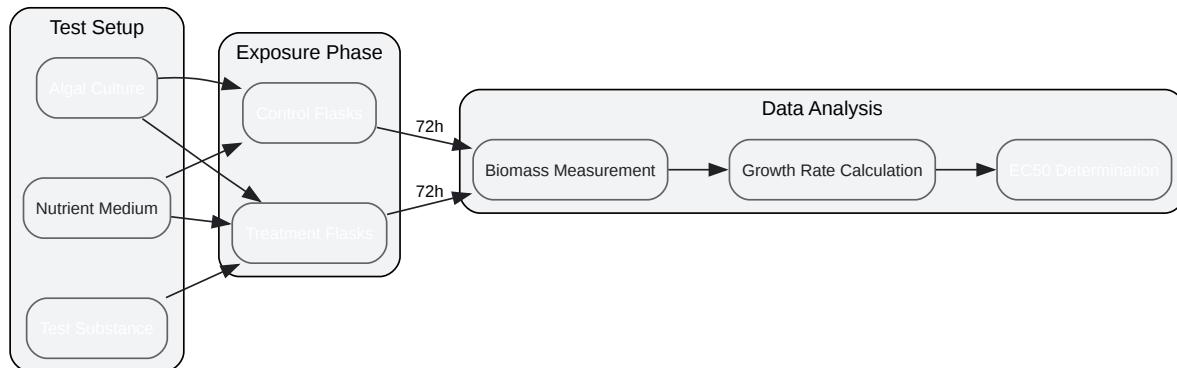
## Experimental Protocols

Standardized protocols are crucial for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key experiments used to evaluate the ecotoxicological effects of **glyphosate-isopropylammonium**.

### Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[\[1\]](#)[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Test Organisms:** Commonly used species include *Pseudokirchneriella subcapitata* and *Desmodesmus subspicatus*.[\[9\]](#)
- **Exposure Period:** Typically 72 hours.[\[2\]](#)[\[9\]](#)
- **Methodology:**
  - Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a batch culture system.[\[2\]](#)[\[9\]](#)
  - At least five concentrations with three replicates per concentration are recommended.[\[2\]](#)[\[9\]](#)
  - Cultures are maintained in a nutrient-rich medium under continuous illumination and a controlled temperature (21-24°C).
  - Growth inhibition is determined by measuring the algal biomass (e.g., cell counts, fluorescence) over time compared to a control group.[\[10\]](#)
- **Endpoint:** The primary endpoint is the inhibition of growth, expressed as the average specific growth rate, from which EC<sub>x</sub> values (e.g., EC<sub>50</sub>) are calculated.[\[2\]](#)



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Workflow for the Algal Growth Inhibition Test (OECD 201).

## Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the acute toxicity of a substance to daphnids, which are key zooplankton species.[12][13]

- Test Organism: Daphnia magna neonates (<24 hours old).[14]
- Exposure Period: 48 hours.[12]
- Methodology:
  - Young daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system.[14]
  - At least five concentrations with a specified number of daphnids per replicate (e.g., 10) are used.[8]
  - The test is conducted in a controlled environment with a defined light-dark cycle and temperature (e.g., 20°C).

- Immobilisation (the inability to swim) is observed at 24 and 48 hours.[8][12]
- Endpoint: The primary endpoint is the concentration that causes immobilisation in 50% of the daphnids (EC50).[12]

## Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.[15]

- Test Organisms: Common species include Zebrafish (*Danio rerio*), Rainbow Trout (*Oncorhynchus mykiss*), and Fathead Minnow (*Pimephales promelas*).[15]
- Exposure Period: 96 hours.[15]
- Methodology:
  - Fish are exposed to at least five concentrations of the test substance in a semi-static or flow-through system.[15]
  - Water quality parameters such as temperature, pH, and dissolved oxygen are monitored regularly.
  - Mortality is recorded at 24, 48, 72, and 96 hours.[15]
- Endpoint: The primary endpoint is the concentration that is lethal to 50% of the fish (LC50). [15]

## Zebrafish Embryo Acute Toxicity Test (ZET) (Based on OECD Guideline 236)

The ZET is an alternative method for determining acute fish toxicity that uses zebrafish embryos.[16][17]

- Test Organism: Zebrafish (*Danio rerio*) embryos.[16]
- Exposure Period: 96 hours post-fertilization.[16]
- Methodology:

- Newly fertilized zebrafish eggs are exposed to a range of test substance concentrations in multi-well plates.[17]
- The test is conducted at a controlled temperature (e.g., 26-28.5°C).
- Several apical endpoints are observed daily as indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.[17]
- Endpoint: The concentration that causes lethality in 50% of the embryos (LC50) is determined.[16]

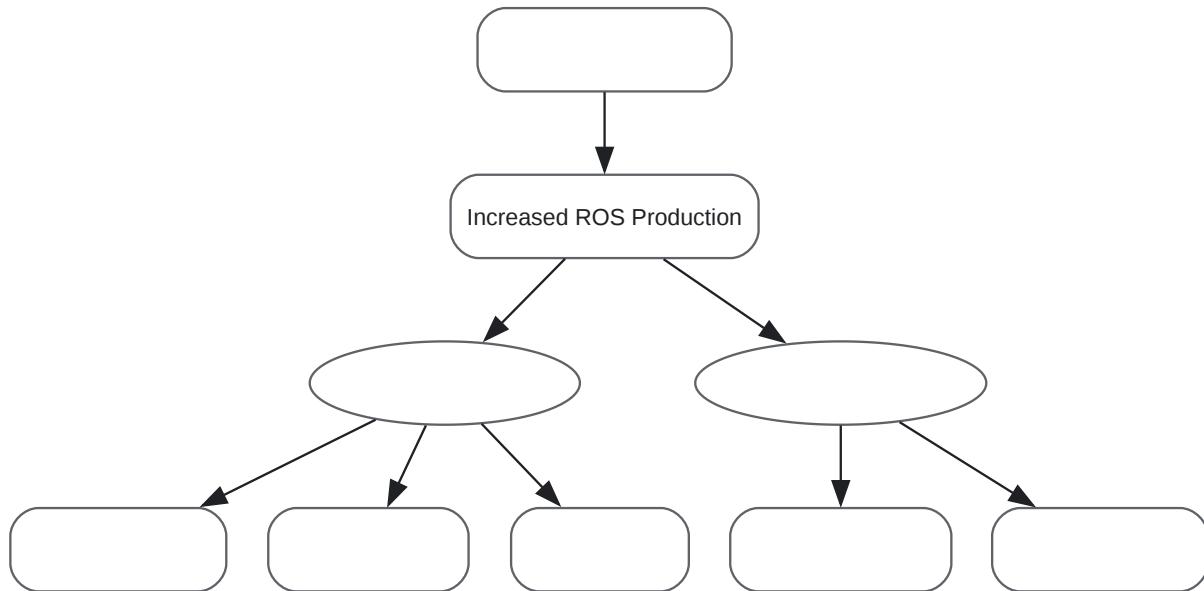
## Signaling Pathways and Mechanisms of Toxicity

Glyphosate and its formulations can induce a range of sublethal effects by interfering with critical biological signaling pathways.

### Oxidative Stress

Exposure to glyphosate has been shown to induce oxidative stress in various aquatic organisms.[18][19][20] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. [20]

- Mechanism: Glyphosate can lead to an increase in the production of ROS, causing damage to lipids (lipid peroxidation), proteins, and DNA.[20] In response, organisms may upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) to counteract the oxidative damage.[18][20]



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Oxidative Stress Pathway Induced by Glyphosate.

## Neurotoxicity and Acetylcholinesterase Inhibition

Glyphosate-based herbicides have been shown to be neurotoxic to fish.[\[21\]](#)[\[22\]](#) One of the key mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[\[21\]](#)[\[23\]](#)[\[24\]](#)

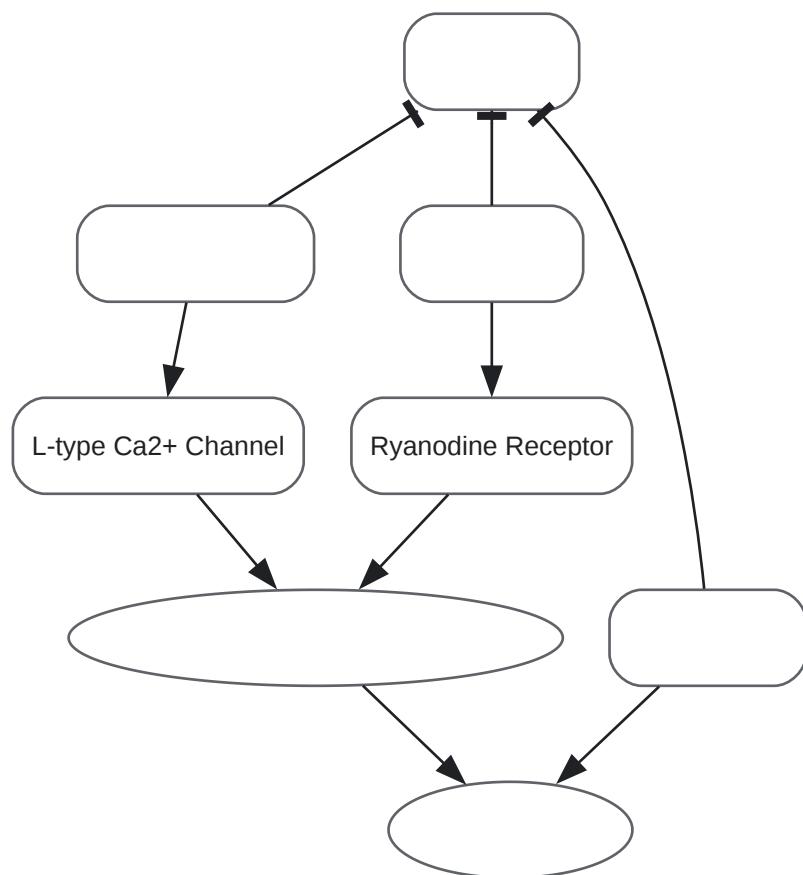
- Mechanism: AChE breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can cause paralysis and death.[\[21\]](#)[\[23\]](#) Although some studies suggest glyphosate is a weak inhibitor of AChE, its formulations can cause significant inhibition.[\[25\]](#)[\[26\]](#)

## Disruption of Calcium and Nitric Oxide Signaling

Studies on zebrafish embryos have revealed that glyphosate can disrupt calcium (Ca<sup>2+</sup>) and nitric oxide (NO) signaling, leading to cardiotoxicity.[\[4\]](#)[\[7\]](#)[\[27\]](#)

- Mechanism: Glyphosate exposure has been linked to the downregulation of genes encoding for the L-type calcium channel (Cacana1C) and the ryanodine receptor (rry2a), which are

crucial for calcium homeostasis in cardiac cells.[\[4\]](#)[\[7\]](#)[\[27\]](#) This disruption of Ca<sup>2+</sup> signaling, along with a reduction in NO generation, can lead to a decreased heart rate and other cardiac abnormalities.[\[4\]](#)[\[7\]](#)[\[27\]](#)



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